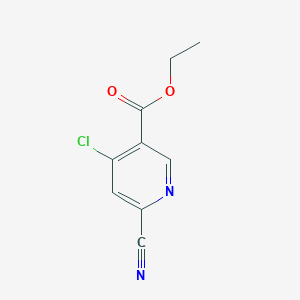

Ethyl 4-chloro-6-cyanonicotinate

Description

Ethyl 4-chloro-6-cyanonicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 4, a cyano group at position 6, and an ethyl ester at position 3.

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

ethyl 4-chloro-6-cyanopyridine-3-carboxylate |

InChI |

InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-5-12-6(4-11)3-8(7)10/h3,5H,2H2,1H3 |

InChI Key |

PWXWLGBFUIFELI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-cyanonicotinate typically involves the reaction of 4-chloronicotinic acid with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then heated to promote the esterification process, resulting in the formation of this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-6-cyanonicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Ethyl 4-chloro-6-cyanonicotinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-cyanonicotinate involves its interaction with specific molecular targets and pathways. The chloro and cyano groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate specific enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents significantly influence electronic effects, steric hindrance, and biological activity. Key comparisons include:

Ethyl 6-Chloro-5-Cyanonicotinate (CAS 856165-97-4)

- Structure: Chloro (position 6), cyano (position 5), ethyl ester (position 3).

- Key Differences: The chloro and cyano groups are transposed compared to the target compound.

- Applications : Used as a precursor in pharmaceutical synthesis, similar to other nicotinate esters .

Ethyl 4-Amino-6-Chloronicotinate (CAS 1256785-40-6)

- Structure: Amino (position 4), chloro (position 6), ethyl ester (position 3).

- Key Differences: The amino group (electron-donating) replaces the cyano group (electron-withdrawing), increasing ring electron density. This enhances susceptibility to electrophilic attack but reduces stability under acidic conditions.

- Similarity Score : 0.97 (structurally close but functionally distinct) .

Ethyl 6-Acetyl-5-Chloronicotinate (CAS 1429182-81-9)

- Structure : Acetyl (position 6), chloro (position 5), ethyl ester (position 3).

- Key Differences: The acetyl group introduces steric bulk and ketone functionality, which may reduce solubility compared to cyano-substituted analogs.

- Synthesis : Highlighted for feasible synthetic routes with moderate yields .

Halogen and Ester Group Variations

Halogen type and ester group modifications impact reactivity and lipophilicity:

Methyl 6-Bromo-4-Chloronicotinate (CAS 10177-29-4)

- Structure : Bromo (position 6), chloro (position 4), methyl ester (position 3).

- Key Differences : Bromine’s larger atomic size and better leaving-group ability compared to chlorine may enhance reactivity in cross-coupling reactions. The methyl ester reduces molecular weight (vs. ethyl), altering pharmacokinetics .

Ethyl 6-[(4-Chlorobenzyl)Amino]-5-Cyano-2-Phenylnicotinate (CAS 477866-12-9)

- Structure: 4-Chlorobenzylamino (position 6), cyano (position 5), phenyl (position 2), ethyl ester (position 3).

- This compound has been investigated for acetylcholinesterase inhibition .

Molecular and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Purity |

|---|---|---|---|---|---|

| Ethyl 4-Chloro-6-Cyanonicotinate | C₉H₇ClN₂O₂ | 210.62* | Not Provided | Cl (C4), CN (C6), COOEt (C3) | N/A |

| Ethyl 6-Chloro-5-Cyanonicotinate | C₉H₇ClN₂O₂ | 210.62 | 856165-97-4 | Cl (C6), CN (C5), COOEt (C3) | High† |

| Ethyl 4-Amino-6-Chloronicotinate | C₈H₉ClN₂O₂ | 200.63 | 1256785-40-6 | NH₂ (C4), Cl (C6), COOEt (C3) | N/A |

| Ethyl 6-Acetyl-5-Chloronicotinate | C₁₀H₁₀ClNO₃ | 227.65 | 1429182-81-9 | Acetyl (C6), Cl (C5) | N/A |

*Calculated based on analogous structures. †Purity ≥98% reported for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.